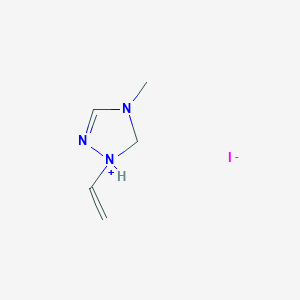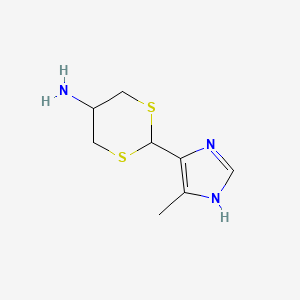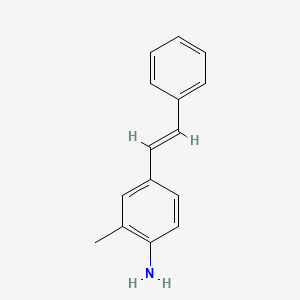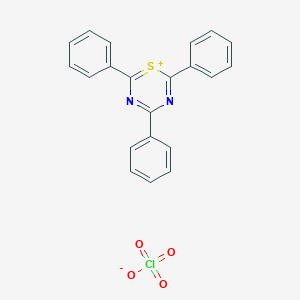
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is a heterocyclic compound that belongs to the class of thiadiazines It is characterized by the presence of three phenyl groups attached to a thiadiazine ring, which is further complexed with a perchlorate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenyl-1,3,5-thiadiazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,4,6-Triphenyl-1,3,5-thiadiazine} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced thiadiazine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted thiadiazines, oxidized derivatives, and reduced thiadiazine compounds.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiadiazine ring.
2,4,6-Triphenyl-1,3-thiazin-1-ium salt: Shares structural similarities but differs in the type of heterocyclic ring.
Uniqueness
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is unique due to the presence of the thiadiazine ring and its complexation with perchlorate. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
76908-91-3 |
|---|---|
Fórmula molecular |
C21H15ClN2O4S |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-1,3,5-thiadiazin-1-ium;perchlorate |
InChI |
InChI=1S/C21H15N2S.ClHO4/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
JMPQPUPXYOVBJQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=[S+]C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)

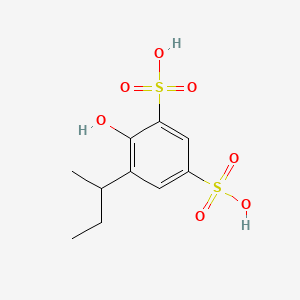
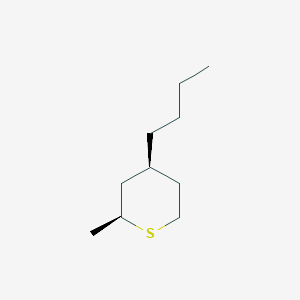

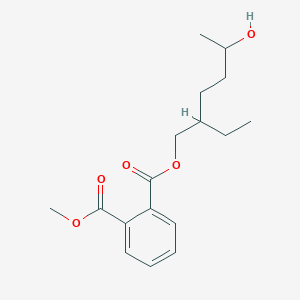
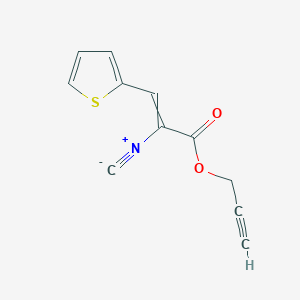
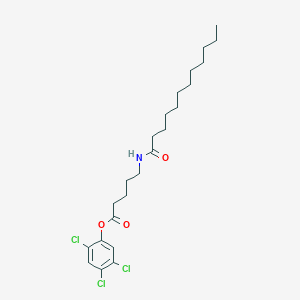
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
